2,3-Dimethylphenol

Catalog No.
S598127
CAS No.
526-75-0
M.F
C8H10O
(CH3)2C6H3OH
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylphenol

CAS Number

526-75-0

Product Name

2,3-Dimethylphenol

IUPAC Name

2,3-dimethylphenol

Molecular Formula

C8H10O
(CH3)2C6H3OH
C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3

InChI Key

QWBBPBRQALCEIZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)O)C

solubility

less than 1 mg/mL at 73° F (NTP, 1992)
0.04 M
4.57 mg/mL at 25 °C
Sol in ethyl alcohol, ethyl ether
In water, 4.57X10+3 mg/l @ 25 °C.
Very sol in benzene, chloroform
Solubility in water, g/100ml at 25 °C: 4-8

Synonyms

2,3-Dimethyl-phenol; 2,3-Xylenol; 1,2-Dimethyl-3-hydroxybenzene; 1-Hydroxy-2,3-dimethylbenzene; 2,3-DMP; NSC 62011; o-Xylenol

Canonical SMILES

CC1=C(C(=CC=C1)O)C

The exact mass of the compound 2,3-Dimethylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)0.04 m4.57 mg/ml at 25 °csol in ethyl alcohol, ethyl etherin water, 4.57x10+3 mg/l @ 25 °c.very sol in benzene, chloroform4.57 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 4-8. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62011. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dimethylphenol (CAS 526-75-0), also known as 2,3-xylenol, is a highly specific dialkylated phenol characterized by adjacent methyl groups at the 2 and 3 positions of the aromatic ring [1]. Operating as a solid at room temperature with a melting point of 70–73 °C, it serves as a critical precursor in pharmaceutical synthesis, specialized phenolic resins, and agricultural chemicals [2]. Its procurement value is fundamentally tied to its regiochemistry: the blocked 2 and 3 positions leave the para (4) and one ortho (6) position open for electrophilic aromatic substitution, providing a distinct reactivity profile compared to more common high-volume xylenol isomers [3].

Substituting 2,3-dimethylphenol with high-volume isomers like 2,6-xylenol or 2,4-xylenol results in catastrophic process failures across its primary applications [1]. In pharmaceutical manufacturing, the 2,3-dimethyl substitution pattern is an absolute structural prerequisite for synthesizing 2,3-xylidine, the core building block for the NSAID mefenamic acid; using other isomers yields completely inactive, off-target drug analogs . In polymer synthesis, 2,6-xylenol is tailored for oxidative coupling to form linear poly(p-phenylene oxide) (PPO) because both ortho positions are blocked. Conversely, 2,3-xylenol possesses an open ortho position, which leads to branching under PPO synthesis conditions, but makes it uniquely valuable as a bifunctional monomer in formaldehyde condensations where 2,6-xylenol would act as a premature chain terminator [2].

Precursor Suitability for Mefenamic Acid API Synthesis

The synthesis of the NSAID mefenamic acid strictly requires 2,3-xylidine, which is industrially derived from the amination of 2,3-dimethylphenol . Utilizing 2,6-dimethylphenol or 2,4-dimethylphenol results in structurally mismatched intermediates (e.g., 2,6-xylidine) that cannot be converted into the target active pharmaceutical ingredient (API) [1].

Evidence DimensionYield of Target API Precursor (Mefenamic Acid)
Target Compound Data100% structural fidelity (directly yields 2,3-xylidine)
Comparator Or Baseline2,6-Dimethylphenol or 2,4-Dimethylphenol
Quantified DifferenceComplete structural mismatch (0% yield of target API precursor)
ConditionsIndustrial amination for pharmaceutical precursor synthesis

Pharmaceutical buyers must secure the exact 2,3-isomer to meet rigid structural requirements for specific API manufacturing workflows.

Reactivity Profile in Phenolic Resin Condensation

In the synthesis of phenolic resins via formaldehyde condensation, the number of open ortho and para positions dictates the polymer's architecture [1]. 2,3-Dimethylphenol retains two reactive sites (positions 4 and 6), allowing it to participate in chain extension and cross-linking. In contrast, 2,6-dimethylphenol has only one reactive site (position 4), meaning it can only act as a chain-terminating agent [2].

Evidence DimensionReactive Sites for Formaldehyde Condensation
Target Compound Data2 reactive sites (bifunctional monomer)
Comparator Or Baseline2,6-Dimethylphenol
Quantified Difference2x the reactive sites, enabling chain growth rather than termination
ConditionsElectrophilic aromatic substitution with formaldehyde

Resin formulators must select 2,3-xylenol when chain extension is required, as 2,6-xylenol will prematurely cap the growing polymer.

Incompatibility with Linear PPO Resin Manufacturing

While 2,6-xylenol is the primary industrial monomer for poly(p-phenylene oxide) (PPO) engineering resins due to its blocked ortho positions, 2,3-dimethylphenol is fundamentally incompatible with this process [1]. The open ortho position at carbon 6 in 2,3-xylenol leads to branching and cross-linking during oxidative coupling, failing to produce the high-molecular-weight linear thermoplastics characteristic of commercial PPO [1].

Evidence DimensionSuitability for Linear PPO Synthesis
Target Compound DataFails to form linear PPO (undergoes branching)
Comparator Or Baseline2,6-Dimethylphenol
Quantified Difference0% linear PPO yield vs. primary industrial standard (intrinsic viscosity 0.35–0.65 dL/g)
ConditionsOxidative coupling polymerization with copper-amine catalysts

Prevents costly procurement errors by clarifying that 2,3-xylenol cannot be used as a drop-in substitute for PPO resin production.

Organoleptic Specificity in Flavor Formulation

In the flavor and fragrance industry, xylenol isomers exhibit drastically different organoleptic profiles despite their structural similarity [1]. 2,3-Dimethylphenol is characterized by a predominantly 'smoke' aroma, making it highly effective in coffee and smoke flavor formulations at approximately 200 ppm. Conversely, 2,6-dimethylphenol is dominated by a 'seaweed' profile, restricting its primary utility to seafood flavorings[1].

Evidence DimensionPrimary Organoleptic Profile
Target Compound DataPredominantly 'smoke' aroma (optimal at 200 ppm)
Comparator Or Baseline2,6-Dimethylphenol
Quantified DifferenceCompletely distinct sensory pathways requiring strict isomer segregation
ConditionsFlavor formulation dosed at 0.05% in ready-to-drink beverages

Flavor chemists must procure the exact isomer to achieve the target sensory profile without introducing product-ruining off-notes.

Active Pharmaceutical Ingredient (API) Precursor Synthesis

2,3-Dimethylphenol is the mandatory starting material for the synthesis of 2,3-xylidine via industrial amination. This intermediate is strictly required for the production of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, where any deviation in the methyl group positions would result in an inactive compound .

Specialized Phenolic Resin Formulation

Due to its two open reactive sites (ortho and para), 2,3-dimethylphenol is utilized in formaldehyde condensation reactions to produce specialized phenolic resins. Unlike 2,6-xylenol, which terminates chains, 2,3-xylenol allows for controlled chain extension and cross-linking, making it valuable for custom adhesives, coatings, and mold binders [1].

Authentic Smoke and Coffee Flavor Profiles

In the food and beverage sector, 2,3-dimethylphenol is specifically procured to impart authentic 'burnt' and 'smoke' notes to high-roast coffee and synthetic smoke flavors. Its unique organoleptic properties at low concentrations (~200 ppm) provide realism without the 'ashtray' off-notes associated with crude phenolic mixtures [2].

Antioxidant Additives for Lubricants and Elastomers

2,3-Dimethylphenol is frequently utilized, often in high-purity fractions, as an antioxidant additive for gasoline, lubricating oils, and elastomers. Its phenolic hydroxyl group acts as an effective radical scavenger, extending the operational lifespan of industrial fluids and rubber products [3].

Physical Description

2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992)
Liquid
Solid
WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Needles from water or dilute alcohol

XLogP3

2.6

Boiling Point

424 °F at 760 mm Hg (NTP, 1992)
216.9 °C
218 °C
203-225 °C

Flash Point

61-95 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.2

Density

1.02-1.13 g/cm³

LogP

2.48 (LogP)
2.48
2.23/2.36

Melting Point

167 °F (NTP, 1992)
72.8 °C
Mp 75 °
75 °C (also reported as 72.57 °C)
75°C
25-75 °C

UNII

RLF9YS3586

GHS Hazard Statements

Aggregated GHS information provided by 1264 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1264 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1228 of 1264 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (13.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 132.8 °F ; 5 mm Hg at 182.8° F; 10 mm Hg at 207.7° F (NTP, 1992)
0.09 mmHg
0.089 mm Hg @ 25 °C
Vapor pressure, Pa at ? °C: 0.5-37

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

526-75-0
1300-71-6

Wikipedia

2,3-xylenol

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

The insertion of methyl groups into phenol to produce ... xylenols is a commercial process of considerable utility. The process commomly employed is methylation with methyl alcohol over a solid catalyst, generally a modified metal oxide, at temp in the range of 300-450 °C. /Xylenols/

General Manufacturing Information

All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Phenol, 2,3-dimethyl-: ACTIVE
Phenol, dimethyl-: ACTIVE

Analytic Laboratory Methods

TRACES OF PHENOLS (INCLUDING 2,3-DIMETHYLPHENOL) IN AUTO EXHAUST AND TOBACCO SMOKE WERE COLLECTED USING A FRITTED BUBBLER WITH 10 ML 0.12% SODIUM HYDROXIDE SOLUTION AND DETERMINED BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY VIA DERIVATIZATION WITH P-NITROBENZENEDIAZONIUM TETRAFLUORIDE IN AQUEOUS MEDIUM AT PH 11.5. THE DETECTION LIMITS OF THE PHENOLS WERE 0.005-2.0 NG.
THE SENSITIVE DETECTION OF PHENOLS REMAINS A PROBLEM IN TOXICOLOGICAL AND PESTICIDAL ANALYSES. 2,3-XYLENOL WAS CONVERTED INTO THE CORRESPONDING BROMOPHENOL BY REACTION WITH BROMINE. THE MINIMUM DETECTABLE AMOUNT OF THE BROMOPHENOLS WITH AN ELECTRON CAPTURE DETECTOR WAS ABOUT 0.01 NG, WHICH IS ABOUT 100 TIMES LESS THAN THE MINIMUM DETECTABLE AMOUNT OF THE NON-BROMINE-CONTAINING PHENOLS.
GAS CHROMATOGRAPHY WITH WALL-COATED OPEN TUBULAR GLASS CAPILLARY COLUMNS HAS BECOME THE MOST WIDELY USED METHOD OF ANALYSIS FOR MONO- AND DIHYDROXYBENZENES OR PHENOLS (INCLUDING 2,3-DIMETHYLPHENOL) IN TOBACCO SMOKE AND PYROLYZATES.
THE PHENOLIC FRACTION OF A SRC-II MIDDLE DISTILLATE WAS ISOLATED AND THE INDIVIDUAL PHENOLIC CONSTITUENTS (INCLUDING 2,3-DIMETHYLPHENOL) FURTHER SEPARATED AND IDENTIFIED BY GAS CHROMATOGRAPHY AND MASS FRAGMENTOGRAPHY. THIS MIXTURE OF PHENOLS WAS SEPARATED WITH A HIGH RESOLUTION FUSED SILICA CAPILLARY COLUMN WALL COATED WITH SUPEROX-20 M.
For more Analytic Laboratory Methods (Complete) data for 2,3-DIMETHYLPHENOL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive and reliable procedure is described for the detection of 10 most important phenolic metabolites of benzene, toluene, xylenes and ethylbenzene. The urine was acidified with sulfuric acid and steam distilled was performed on a fused silica capillary (SE 54; 30 m) with FID. 3-Ethylphenol was used as internal standard. For phenol; o-cresol and p-cresol; DL-1- and 2-phenylethanol; 3-methylbenzyl alcohol, 2-ethylphenol; 2,4-, 2,3-, 3,4-dimethylphenol, within series relative derivation was 2.3-16.8%. The recovery rates were 89-109%. The detection limit was 0.3 mg/l. ...
A proposed method for simultaneously determining phenol, cresols, xylenol isomers, and naphthols in urine samples utilizing solid phase excretion and capillary gas chromatography was developed.
Phenolic metabolites of inhaled aromatic solvent vapors were liberated by acid hydrolysis of their urinary conjugates. Steam distillation enhanced by salting-out with MgSO4 gave good recoveries. After extractive acetylation, the derivatives of all cresols and xylenols were completely separated on a Se-54 capillary column. The overall recoveries of urinary phenols relative to the internal standard, 3-chlorophenol, were in the range 92-99%.
/Gas chromatographic determination of urinary phenol conjugates after acid hydrolysis/extractive acetylation./ A simple gas chromatographic procedure for determining phenols in urine was developed. ... Using 10 mg/l spikes of phenol, 2-methylphenol, 3-methylphenol, 4-methylphenol, 2,6-dimethylphenol, 2,5-dimethylphenol, 2,4-dimethylphenol, 3,5-dimethylphenol, 2,3-dimethylphenol, and 3,4-dimethylphenol yielded recoveries of 94.6 to 98.2%. ...

Interactions

A SPONTANEOUSLY DEVELOPING VASOCONSTRICTION IN ISOLATED PERFUSED LUNG AND VASOCONSTRICTION CAUSED BY ARTERIALLY INJECTED ATP 50 UG WERE BOTH INHIBITED BY THE ADDITION TO THE PERFUSATE OF VARIOUS PHENOLS INCLUDING 2,3-XYLENOL.

Dates

Last modified: 08-15-2023
Zhu et al. Catalytic activation of unstrained C(aryl)-C(aryl) bonds in 2,2 -biphenols. Nature Chemistry, doi: 10.1038/s41557-018-0157-x, published online 5 November 2018

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